(3R,4R,5R)-Ethyl-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Oseltamivir Impurity pound(c)
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Overview
Description
Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves several steps, including the formation of the cyclohexene ring, introduction of the functional groups, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The functional groups on the cyclohexene ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: The compound has potential therapeutic applications, such as drug development and delivery systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and produce specific effects, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate include other cyclohexene derivatives with different functional groups. Examples include:
- Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
The uniqueness of Ethyl (3R,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H44N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
ethyl (3R,4R,5R)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23-,24-/m1/s1 |
InChI Key |
IFQIYQMUGWXRFJ-WXFUMESZSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Origin of Product |
United States |
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